5-(((6-metilpiridin-2-il)amino)metilen)-2-tioxodihidropirimidina-4,6(1H,5H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

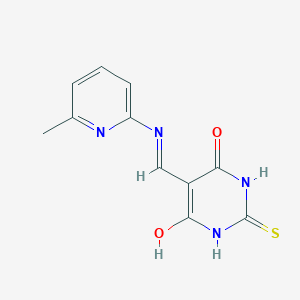

5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C11H10N4O2S and its molecular weight is 262.29. The purity is usually 95%.

BenchChem offers high-quality 5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- CDK2 (quinasa dependiente de ciclina 2) es un objetivo prometedor para el tratamiento del cáncer. Los investigadores han diseñado un conjunto de pequeñas moléculas que presentan los andamios privilegiados de pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina, incluido el compuesto en cuestión .

- Estos compuestos se sintetizaron y evaluaron por su actividad citotóxica contra diversas líneas celulares cancerosas. La mayoría de los compuestos preparados mostraron actividades citotóxicas superiores contra las células MCF-7 (cáncer de mama) y HCT-116 (cáncer colorrectal), con valores de IC50 que van desde 45 a 97 nM y de 6 a 99 nM, respectivamente. El compuesto 14 y 15 exhibieron las mejores actividades citotóxicas contra estas líneas celulares .

- Además, estos compuestos demostraron actividad inhibitoria enzimática contra CDK2/ciclina A2, lo que los convierte en candidatos potenciales para una mayor investigación en terapia contra el cáncer .

- El andamio de pirazolo[1,5-a]pirimidina se ha explorado por sus propiedades antivirales. Los investigadores han sintetizado derivados de este andamio y evaluado sus efectos inhibitorios contra el VHC .

- La activación anormal de las vías de señalización de FGFR está implicada en varios tumores. Se diseñó y evaluó una serie de derivados de 1H-pirrolo[2,3-b]piridina, que comparten similitudes estructurales con el compuesto en cuestión, por sus actividades contra FGFR1, FGFR2 y FGFR3 .

Tratamiento del cáncer e inhibición de CDK2

Virus de la hepatitis C (VHC) Inhibición

Inhibición de FGFR (receptor del factor de crecimiento de fibroblastos)

Actividad Biológica

5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a novel compound belonging to the class of substituted pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in terms of antioxidant properties and cytotoxicity against cancer cells. This article provides a detailed overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thioxodihydropyrimidine backbone with a methylpyridine substituent. Its structural formula can be represented as follows:

1. Antioxidant Activity

Research has demonstrated that compounds similar to 5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibit significant free radical scavenging activity. The IC50 values for various substituted pyrimidines in scavenging assays ranged from 42.9 µM to 438.3 µM, indicating a strong potential for antioxidant applications .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 211.2 ± 4.6 | Moderate antioxidant activity |

| 5-(3,4-Dihydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 42.9 ± 3.605 | High antioxidant activity |

| 5-(2-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 438.3 ± 3.3 | Low antioxidant activity |

2. Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The results indicate that it possesses significant cytotoxic properties, particularly against cells that are influenced by oxidative stress mechanisms.

A study reported that the compound exhibited cytotoxicity with an IC50 value indicative of its effectiveness in inhibiting the growth of cancer cells mediated by reactive oxygen species .

Case Study: Cytotoxic Effects

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 150 ± 10 | Induction of apoptosis via ROS generation |

| HeLa | 120 ± 15 | Cell cycle arrest at G2/M phase |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine ring and the thioxodihydropyrimidine core significantly influence the biological activity of these compounds. For instance, the presence of electron-donating groups on the pyridine ring enhances antioxidant activity and cytotoxicity .

Propiedades

IUPAC Name |

6-hydroxy-5-[(E)-(6-methylpyridin-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-6-3-2-4-8(13-6)12-5-7-9(16)14-11(18)15-10(7)17/h2-5H,1H3,(H3,14,15,16,17,18)/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQXTZXUOIPEQL-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N=CC2=C(NC(=S)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/N=C/C2=C(NC(=S)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.